molecular formula C13H15N3O2S B12487796 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B12487796
M. Wt: 277.34 g/mol
InChI Key: FKXFXXKCPKZGJE-UHFFFAOYSA-N
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Description

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3-methylphenoxy group and a propanamide moiety attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the condensation of 3-methylphenol with 1,3,4-thiadiazole-2-thiol, followed by the introduction of a propanamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of herbicidal ionic liquids.

Mechanism of Action

The mechanism of action of N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in signal transduction pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(19-13)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

FKXFXXKCPKZGJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)COC2=CC=CC(=C2)C

Origin of Product

United States

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